molecular formula C19H15BrCl2N2O2 B14862714 Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14862714
M. Wt: 454.1 g/mol
InChI Key: LRFXVSAWRMSLAK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with ethyl, dichlorobenzyl, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl, dichlorobenzyl, and bromophenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 1-(2,5-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

Properties

Molecular Formula

C19H15BrCl2N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H15BrCl2N2O2/c1-2-26-19(25)18-10-17(12-3-5-14(20)6-4-12)23-24(18)11-13-9-15(21)7-8-16(13)22/h3-10H,2,11H2,1H3

InChI Key

LRFXVSAWRMSLAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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